molecular formula C19H14F3N3O4 B2591351 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide CAS No. 863612-53-7

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

Cat. No.: B2591351
CAS No.: 863612-53-7
M. Wt: 405.333
InChI Key: NOEQOLHUTLODIG-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 1H-pyrimidine-2,4-dione core substituted at the 3-position with a 3-methoxyphenyl group and at the 5-position with a carboxamide moiety linked to a 4-(trifluoromethyl)phenyl ring.

Properties

CAS No.

863612-53-7

Molecular Formula

C19H14F3N3O4

Molecular Weight

405.333

IUPAC Name

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H14F3N3O4/c1-29-14-4-2-3-13(9-14)25-17(27)15(10-23-18(25)28)16(26)24-12-7-5-11(6-8-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26)

InChI Key

NOEQOLHUTLODIG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Pyrimidine and its derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14F3N3O3\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_3

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a wide range of biological activities. The specific compound has been investigated for its potential as an antimicrobial agent , antitumor agent , and anti-inflammatory compound .

Antimicrobial Activity

Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the aromatic ring is believed to enhance antimicrobial activity by improving lipophilicity and cellular permeability.

CompoundActivityReference
Pyrimidine derivative AEffective against E. coli, S. aureus
Pyrimidine derivative BAntifungal against C. albicans

Antitumor Activity

The antitumor potential of pyrimidine derivatives has been well-documented. The compound's structure allows it to interact with DNA synthesis pathways, potentially inhibiting tumor cell proliferation. In vitro studies have indicated that similar pyrimidine compounds exhibit cytotoxic effects on various cancer cell lines.

StudyCell LineIC50 (µM)Reference
Compound XHeLa5.2
Compound YMCF-78.1

The biological mechanisms underlying the activity of this compound involve:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleotide synthesis.
  • Interaction with DNA/RNA : These compounds can intercalate into nucleic acids, disrupting replication and transcription processes.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including the target compound, against clinical isolates of bacteria. Results indicated a broad spectrum of activity, with notable efficacy against resistant strains.
  • Antitumor Screening : In a recent screening of pyrimidine derivatives for anticancer activity, the compound was found to inhibit cell growth in several cancer lines, demonstrating a promising therapeutic index.

Scientific Research Applications

Case Studies

  • Study on Cell Lines : A recent study evaluated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The results indicated a significant reduction in cell viability with an IC50 value of 5.71 µM against MCF-7 cells, showcasing its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group was noted to enhance the compound's potency. SAR studies suggest that modifications to the phenyl rings can lead to improved activity against specific cancer types, indicating a pathway for further optimization .

Antibacterial Activity

The compound has shown promising results against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and bacterial inhibition.

Case Studies

  • Antimicrobial Screening : In a comprehensive study involving synthesized derivatives, compounds similar to 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Synergistic Effects : When combined with other antimicrobial agents, this compound demonstrated synergistic effects that could potentially lower the required dosages of traditional antibiotics while enhancing efficacy .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-75.71
DU1456.14
HT292.01

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
MRSA10
E. coli15
S. aureus12

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Pyrimidine Carboxamide Derivatives

Compound Name R₁ (Position 3) R₂ (Position 5) Key Modifications References
Target Compound 3-Methoxyphenyl N-[4-(Trifluoromethyl)phenyl] 2,4-Dioxo pyrimidine core
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide 4-Methylphenyl N-(4-Methoxyphenyl) Dihydro pyrimidine core; methyl substituents
5-Methyl-4-(4-(3-(3-Trifluoromethylphenyl)ureido)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid Thienopyrimidine core Trifluoromethylphenyl ureido Thienopyrimidine scaffold; ureido linker
N-(4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl)-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazole core Chloropyridyl; trifluoromethyl Pyrazole scaffold; dual chloro substituents

Key Observations:

Core Heterocycle: The target compound’s 1H-pyrimidine-2,4-dione core differentiates it from thienopyrimidine (e.g., ) or pyrazole (e.g., ) analogs, which may alter binding modes and metabolic pathways.

Substituent Effects :

  • The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5–4.0 estimated) compared to methyl or methoxy-substituted analogs (e.g., ’s compound with logP ~2.8) .
  • The meta-methoxy group on the phenyl ring may facilitate π-π stacking or hydrogen bonding, unlike para-substituted analogs (e.g., ’s 4-methoxyphenyl derivatives) .

Biological Implications: Thienopyrimidine-hydroxamic acids () exhibit histone deacetylase (HDAC) inhibition, suggesting that the carboxamide group in the target compound could similarly engage in hydrogen bonding with enzymatic targets . Letermovir (–11), a CMV inhibitor with a trifluoromethylphenyl group, highlights the role of CF₃ in antiviral activity, though the target compound’s scaffold differs .

Physicochemical Data (Inferred from Analogs):

  • Melting Point : Pyrimidine carboxamides with CF₃ groups (e.g., ’s compound 8c) exhibit m.p. 260–263°C, suggesting the target compound may have a similar high melting point due to rigidity and intermolecular interactions .
  • Solubility : The CF₃ group reduces aqueous solubility compared to methoxy analogs (e.g., ’s compound with higher solubility in polar solvents) .
  • Stability : The 2,4-dioxo pyrimidine core is susceptible to hydrolysis under alkaline conditions, necessitating formulation at neutral pH .

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Group : Enhances binding affinity to hydrophobic pockets (e.g., in ’s pyrazole derivative, CF₃ improved insecticidal activity by 10-fold vs. methyl analogs) .
  • Methoxy Position: Meta-substitution (vs. para) may optimize steric compatibility with target proteins, as seen in ’s thienopyrimidines .
  • Carboxamide Linker : Critical for hydrogen bonding; replacement with esters (e.g., ’s carboxylate derivatives) reduces potency .

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